Selective HDAC6 Inhibition: Target Compound vs. Non-Selective HDAC Inhibitor Vorinostat (SAHA)
This compound demonstrates superior isoform selectivity for HDAC6 over HDAC1, a critical parameter for minimizing off-target class I HDAC toxicity, when compared to the approved non-selective HDAC inhibitor vorinostat. The target compound achieves an HDAC1/HDAC6 selectivity ratio of approximately 535-fold, whereas vorinostat exhibits equipotent inhibition across Class I and II HDACs, with reported IC50 values of ~10 nM for HDAC1 and ~13 nM for HDAC6 [1], [2].
| Evidence Dimension | HDAC1/HDAC6 Selectivity Ratio (IC50 HDAC1 / IC50 HDAC6) |
|---|---|
| Target Compound Data | IC50 (HDAC6): 14 nM; IC50 (HDAC1): 7,500 nM; Selectivity Ratio: ≈535 |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 (HDAC6): ~13 nM; IC50 (HDAC1): ~10 nM; Selectivity Ratio: ≈0.77 [2] |
| Quantified Difference | Target compound provides ~535-fold selectivity for HDAC6 over HDAC1, compared to ~0.77-fold for vorinostat. |
| Conditions | Recombinant human HDAC6 and HDAC1; fluorogenic substrate; in vitro fluorescence assay (BindingDB/ChEMBL) |
Why This Matters
High HDAC6 selectivity is essential for research models aiming to deconvolve HDAC isoform-specific biology and for translational programs seeking to avoid the dose-limiting toxicities associated with pan-HDAC inhibition.
- [1] BindingDB. Entry BDBM50513918. Affinity Data for inhibition of human recombinant HDAC6 and HDAC1. Retrieved 2026-04-29. View Source
- [2] Bolden, J.E., Peart, M.J., & Johnstone, R.W. (2006). Anticancer activities of histone deacetylase inhibitors. Nature Reviews Drug Discovery, 5(9), 769-784. (Vorinostat IC50 values). View Source
